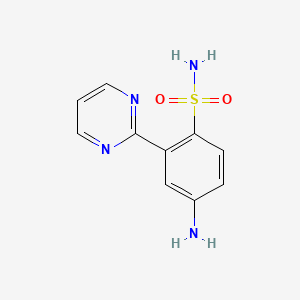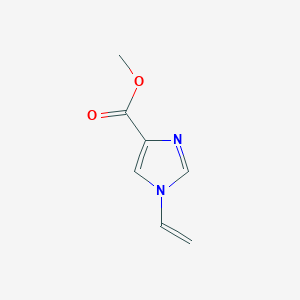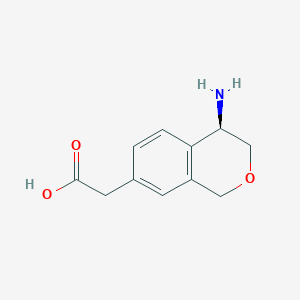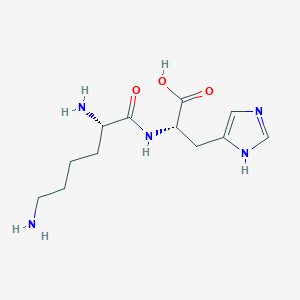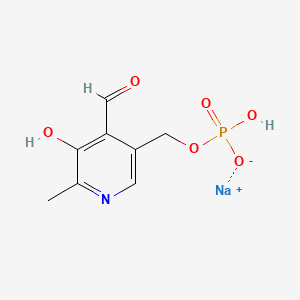
Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate is a chemical compound with the molecular formula C8H10NO6PNa and a molecular weight of 269.12 g/mol. This compound is known for its unique structure, which includes a pyridine ring substituted with formyl, hydroxy, and methyl groups, as well as a phosphate ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate involves several steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Substitution Reactions: The formyl, hydroxy, and methyl groups are introduced onto the pyridine ring through substitution reactions using specific reagents and conditions.
Phosphorylation: The final step involves the phosphorylation of the pyridine derivative to form the phosphate ester group.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often include the use of automated reactors and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Phosphorylation: The phosphate ester group can participate in phosphorylation reactions to form various phosphorylated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction yields a hydroxymethyl derivative.
Wissenschaftliche Forschungsanwendungen
Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Wirkmechanismus
The mechanism of action of Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phosphate ester group can participate in phosphorylation reactions, modulating the activity of enzymes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate can be compared with other similar compounds, such as:
Sodium 4-formyl-5-hydroxy-3-pyridylmethyl hydrogen phosphate: Lacks the methyl group, which may affect its reactivity and biological activity.
Sodium 4-formyl-6-methyl-3-pyridylmethyl hydrogen phosphate: Lacks the hydroxy group, which may influence its solubility and chemical properties.
Sodium 5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their combined effects on its chemical and biological properties.
Eigenschaften
CAS-Nummer |
22816-56-4 |
|---|---|
Molekularformel |
C8H9NNaO6P |
Molekulargewicht |
269.12 g/mol |
IUPAC-Name |
sodium;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen phosphate |
InChI |
InChI=1S/C8H10NO6P.Na/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;/h2-3,11H,4H2,1H3,(H2,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
LWRNKHPBGKDNFK-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


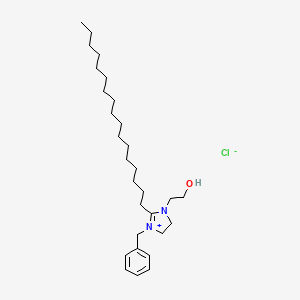
![6-Methoxy-3-azabicyclo[3.1.0]hexane](/img/structure/B12930437.png)
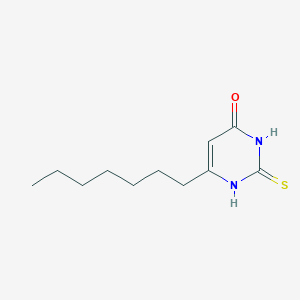
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid](/img/structure/B12930449.png)
![4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12930451.png)

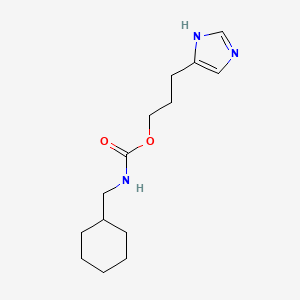
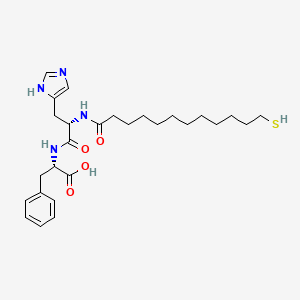
![4-([1,1'-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B12930474.png)

